molecular formula C12H14O B11997964 1-Penten-3-one, 4-methyl-1-phenyl- CAS No. 10596-48-2

1-Penten-3-one, 4-methyl-1-phenyl-

Cat. No.: B11997964
CAS No.: 10596-48-2
M. Wt: 174.24 g/mol
InChI Key: CAXIQKXPSQYDIR-CMDGGOBGSA-N
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Description

4-METHYL-1-PHENYL-PENT-1-EN-3-ONE is an organic compound with the molecular formula C12H14O. It is also known as isopropyl styryl ketone. This compound is characterized by its unique structure, which includes a phenyl group attached to a pentenone backbone. It is a colorless liquid with a distinct odor and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE can be synthesized through several methods. One common approach involves the reaction of styrene with methyl vinyl ketone in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-METHYL-1-PHENYL-PENT-1-EN-3-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE is unique due to its specific structure, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

CAS No.

10596-48-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-4-methyl-1-phenylpent-1-en-3-one

InChI

InChI=1S/C12H14O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+

InChI Key

CAXIQKXPSQYDIR-CMDGGOBGSA-N

Isomeric SMILES

CC(C)C(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CC(C)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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